molecular formula C15H18N2O3S B2694931 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide CAS No. 2034573-19-6

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide

Cat. No.: B2694931
CAS No.: 2034573-19-6
M. Wt: 306.38
InChI Key: SFHZFAGCOQPLDQ-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide is a compound that features a furan ring and a thiomorpholine moiety. Furan derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of a thiomorpholine ring adds to the compound’s potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxylic acid with thiomorpholine in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-diol derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-3,4-diol derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • N-(furan-2-ylmethyl)furan-3-carboxamide
  • N-(furan-3-ylmethyl)furan-2-carboxamide

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-3-carboxamide is unique due to the presence of both a furan ring and a thiomorpholine moiety. This combination enhances its potential pharmacological properties compared to other furan derivatives. The thiomorpholine ring can improve the compound’s solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c18-15(13-2-6-20-11-13)16-9-14(12-1-5-19-10-12)17-3-7-21-8-4-17/h1-2,5-6,10-11,14H,3-4,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHZFAGCOQPLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=COC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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